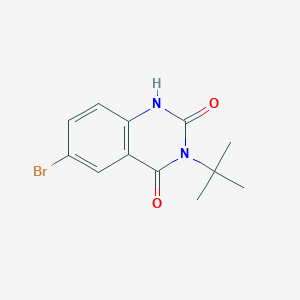![molecular formula C5H3ClN2S B12961061 3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
3-Chloro-1H-thieno[3,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired thieno[3,2-c]pyrazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-thieno[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thieno[3,2-c]pyrazole derivative, while oxidation can produce a sulfone or sulfoxide derivative.
Applications De Recherche Scientifique
3-Chloro-1H-thieno[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]pyrazole: Lacks the chlorine substituent but shares the same core structure.
Thieno[2,3-c]pyrazole: A positional isomer with the pyrazole ring fused at a different position on the thiophene ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Chloro-1H-thieno[3,2-c]pyrazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C5H3ClN2S |
|---|---|
Poids moléculaire |
158.61 g/mol |
Nom IUPAC |
3-chloro-2H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C5H3ClN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) |
Clé InChI |
CJYADOZWHRLAGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C(NN=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)







![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)

